molecular formula C15H24N6O B6964429 1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea

1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea

Cat. No.: B6964429
M. Wt: 304.39 g/mol
InChI Key: GAYSPLACKSFUEV-UHFFFAOYSA-N
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Description

1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the alkylated pyrazoles with isocyanates to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Butyl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea
  • 1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-ethylpyrazol-4-yl)ethyl]urea

Uniqueness

1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea is unique due to its specific substitution pattern on the pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1-butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-6-10(2)21-11(3)7-14(19-21)18-15(22)17-12(4)13-8-16-20(5)9-13/h7-10,12H,6H2,1-5H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYSPLACKSFUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)NC(=O)NC(C)C2=CN(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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